Tributyl prop-1-ene-1,2,3-tricarboxylate

Descripción general

Descripción

Tributyl prop-1-ene-1,2,3-tricarboxylate is a multifaceted compound, actively employed for synthesizing pharmaceuticals and agrochemicals . The inherent plasticizing properties of this compound have sparked interest in the polymer industry .

Synthesis Analysis

The synthesis of Tributyl prop-1-ene-1,2,3-tricarboxylate is generally achieved through the esterification reaction of anhydride with the corresponding alcohol . The specific reaction conditions need to be adjusted according to the specific situation, and common catalysts include sulfuric acid .Molecular Structure Analysis

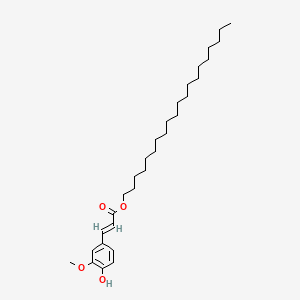

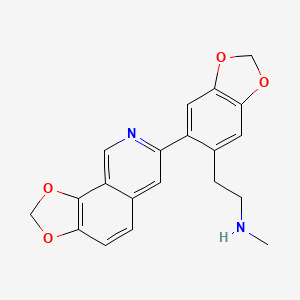

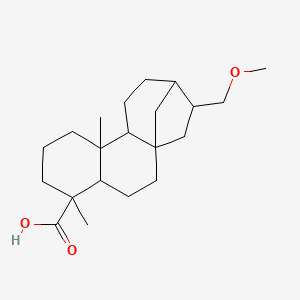

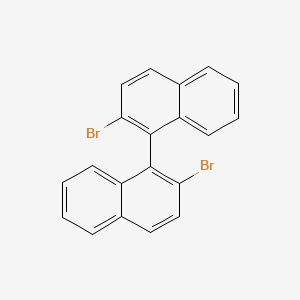

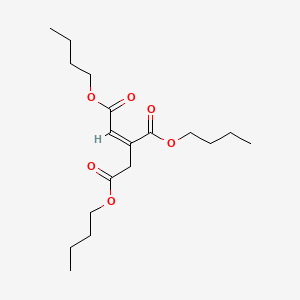

The molecular formula of Tributyl prop-1-ene-1,2,3-tricarboxylate is C18H30O6 . Its molecular weight is 342.4272 . The IUPAC Standard InChI is InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13- .Chemical Reactions Analysis

As a type of ester compound, Tributyl prop-1-ene-1,2,3-tricarboxylate can undergo esterification reactions and other organic synthesis reactions . It is mainly used in the field of organic synthesis as a reagent or intermediate for the preparation of other compounds .Physical And Chemical Properties Analysis

Tributyl prop-1-ene-1,2,3-tricarboxylate has a predicted density of 1.039±0.06 g/cm3 . Its boiling point is 121 °C at a pressure of 2 Torr . The compound has a molecular weight of 342.43 .Aplicaciones Científicas De Investigación

Alternative Plasticizer

Tributyl aconitate is a new type of alternative plasticizer to phthalates . It’s actively employed for synthesizing pharmaceuticals and agrochemicals . The inherent plasticizing properties of this compound have sparked interest in the polymer industry .

Esterification Catalyst

Amberlyst-15 has been used to catalyze the esterification of aconitic acid and n-butanol for the preparation of tributyl aconitate in a cyclic fixed-bed reactor . The conversion of aconitic acid increased significantly with the rise of temperature and catalyst loading .

Bio-Based Plasticizer in PVC Products

Tributyl Aconitate is a bio-based plasticizer used in flexible PVC products . It’s an environmentally friendly alternative to traditional plasticizers.

Thermodynamic and Kinetic Studies

Tributyl aconitate has been used in thermodynamic and kinetic studies . These studies help understand the reaction conditions and optimize the process for maximum conversion and selectivity .

Synthesis of Pharmaceuticals and Agrochemicals

Tributyl aconitate is actively employed for synthesizing pharmaceuticals and agrochemicals . Its unique properties make it a valuable compound in these industries.

Research in Polymer Industry

The inherent plasticizing properties of tributyl aconitate have sparked interest in the polymer industry . It’s being studied for its potential applications in various polymer-based products.

Mecanismo De Acción

Target of Action

Tributyl prop-1-ene-1,2,3-tricarboxylate, also known as Tributyl aconitate, is a multifaceted compound . .

Mode of Action

It is known to be used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may interact with various biological targets. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given its use in the synthesis of pharmaceuticals and agrochemicals , it is likely that it may influence a variety of biochemical pathways

Result of Action

As a compound used in the synthesis of pharmaceuticals and agrochemicals , it is likely to have diverse effects depending on the specific context of its use.

Propiedades

IUPAC Name |

tributyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANLNYYTSYHBAP-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl prop-1-ene-1,2,3-tricarboxylate | |

CAS RN |

7568-58-3, 77630-53-6 | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, tributyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl acetylcitrate impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl prop-1-ene-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL ACONITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1U6U57Y4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tributyl aconitate demonstrates promising plasticizing properties, particularly in Polyvinyl Chloride (PVC) applications. Research suggests that it can effectively reduce the Young's modulus of PVC blends, enhancing flexibility. [] In a comparative study, tributyl aconitate exhibited comparable or even superior performance to diisononyl phthalate (DINP) in maintaining PVC flexibility over time. [] This finding highlights its potential as a safer alternative to phthalate-based plasticizers in consumer products.

A: While Tributyl aconitate shows promise as a plasticizer, its thermal stability is a point of consideration. Studies indicate that PVC plasticized with DINP exhibits superior thermal stability compared to Tributyl aconitate and other alternatives like tributyl citrate. [] This difference in thermal behavior should be factored into material selection and processing, especially for applications involving elevated temperatures.

A: Yes, Tributyl aconitate has been detected in indoor dust samples. Research utilizing advanced analytical techniques like liquid chromatography coupled with mass spectrometry revealed the presence of Tributyl aconitate alongside other plasticizers like acetyl tributyl citrate and tributyl citrate. [] The presence of Tributyl aconitate in indoor environments underscores its potential for human exposure and the need for further investigation into its potential health effects.

A: Tributyl aconitate has been detected in packaging materials. Studies investigating potential migrants in food packaging identified Tributyl aconitate, among other compounds, in co-extruded films. [] This finding raises concerns about the potential migration of Tributyl aconitate into food and the need to assess its safety in food contact applications.

A: While Tributyl aconitate is primarily recognized for its plasticizing properties, its production involves a catalytic esterification process. Research highlights the use of Amberlyst-15, a solid acid catalyst, to facilitate the esterification of aconitic acid and n-butanol, yielding Tributyl aconitate. [] This process underscores the role of catalysis in achieving efficient and scalable production of Tributyl aconitate.

A: Gas chromatography-mass spectrometry (GC-MS) is a key technique for identifying and quantifying Tributyl aconitate. This method enables the separation and detection of Tributyl aconitate in complex mixtures, making it valuable for analyzing its presence in environmental samples, food packaging, and other matrices. [, ]

A: Given its increasing use and detection in various environments, further research on Tributyl aconitate is crucial. This includes investigating its potential for bioaccumulation, long-term health effects, and exploring strategies for its safe and sustainable use. [] Understanding its environmental fate and potential toxicological risks will be paramount in ensuring its responsible application as a plasticizer and in other potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.